molecular formula C11H16FN3O B6629804 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide

3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide

Cat. No. B6629804
M. Wt: 225.26 g/mol
InChI Key: GXKLJVAGAQWQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as compound 1 and is used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide have been extensively studied. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer and neuroprotective activity, which makes it a promising compound for further research. However, one of the limitations of using 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide. One direction is to further study its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, as well as its potential interactions with other compounds. Additionally, future research could focus on improving the solubility of 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide, which would make it more suitable for use in certain experiments.

Synthesis Methods

The synthesis of 3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide involves the reaction of 3-fluoropyridine-2-amine with 2,2,4-trimethyl-3-oxopentanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile and the product is obtained in good yield after purification.

Scientific Research Applications

3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[(3-fluoropyridin-2-yl)amino]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O/c1-11(2,10(16)13-3)7-15-9-8(12)5-4-6-14-9/h4-6H,7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKLJVAGAQWQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C(C=CC=N1)F)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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